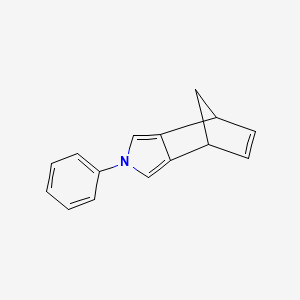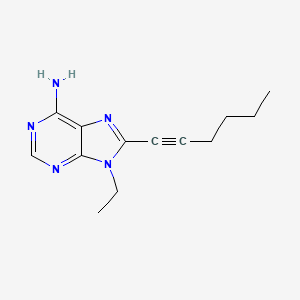
5-Pyrimidinecarboxylic acid, 2-amino-4-(diethoxymethyl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-4-(diethoxymethyl)pyrimidine-5-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(diethoxymethyl)pyrimidine-5-carboxylate typically involves the reaction of ethyl 2-amino-4-chloropyrimidine-5-carboxylate with diethoxymethane under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the substitution reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of ethyl 2-amino-4-(diethoxymethyl)pyrimidine-5-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Ethyl 2-amino-4-(diethoxymethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as amines, thiols, or alcohols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the pyrimidine ring.
Reduction: Amino derivatives with reduced functional groups.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-amino-4-(diethoxymethyl)pyrimidine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic, optical, or catalytic properties.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of ethyl 2-amino-4-(diethoxymethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer or antiviral properties. The exact molecular pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
- Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate
- Ethyl 2-amino-4-(methoxymethyl)pyrimidine-5-carboxylate
Uniqueness
Ethyl 2-amino-4-(diethoxymethyl)pyrimidine-5-carboxylate is unique due to the presence of the diethoxymethyl group, which imparts specific chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar pyrimidine derivatives.
属性
CAS 编号 |
62327-98-4 |
|---|---|
分子式 |
C12H19N3O4 |
分子量 |
269.30 g/mol |
IUPAC 名称 |
ethyl 2-amino-4-(diethoxymethyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H19N3O4/c1-4-17-10(16)8-7-14-12(13)15-9(8)11(18-5-2)19-6-3/h7,11H,4-6H2,1-3H3,(H2,13,14,15) |
InChI 键 |
YMTSMDRECDLWQF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C1=NC(=NC=C1C(=O)OCC)N)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


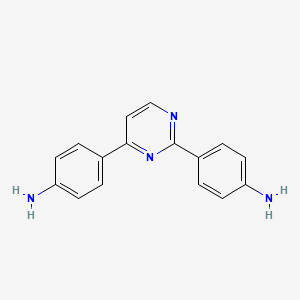
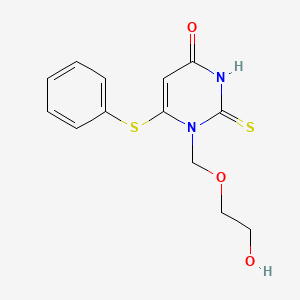
![[(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12925623.png)
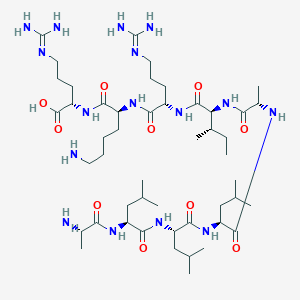
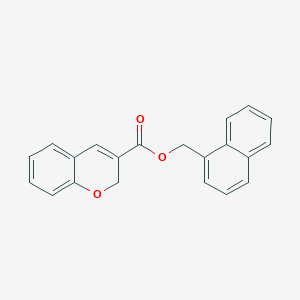
![Rel-(1R,5S)-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12925632.png)

![5-Benzyl-6-ethyl-3-methoxy-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12925638.png)
![5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12925640.png)

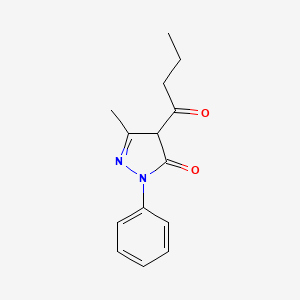
![N-[6-Chloro-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/structure/B12925665.png)
